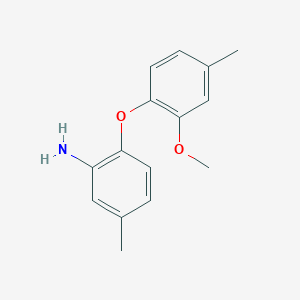

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine

説明

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of methoxy and methyl groups attached to a phenoxy ring, which is further connected to a phenylamine structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine typically involves the reaction of 2-methoxy-4-methylphenol with appropriate amine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the phenol derivative reacts with an amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted phenylamine derivatives depending on the substituent introduced.

科学的研究の応用

Biological Activities

Research indicates that 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine exhibits various biological activities, particularly in the context of receptor interactions and enzyme inhibition.

Receptor Modulation

The compound has been studied for its interaction with dopamine receptors, particularly the D1 receptor. It has shown promise in enhancing cAMP production, a critical signaling pathway in neuronal communication. In assays measuring D1 receptor activity, it displayed significant potency, suggesting its potential as a therapeutic agent in neurological disorders .

Enzyme Inhibition

There is evidence that this compound can inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. This property may have implications for pharmacokinetics and drug-drug interactions, making it relevant in the development of new pharmaceuticals .

Pharmaceutical Development

The unique properties of this compound make it a candidate for the development of new drugs targeting neurological conditions. Its ability to modulate receptor activity could lead to advancements in treatments for diseases such as Parkinson's and schizophrenia.

Analytical Chemistry

The compound's distinct chemical structure allows it to be used as a standard or reference material in analytical chemistry. Its behavior in various solvents can provide insights into solubility and partitioning phenomena, which are crucial for understanding drug formulation and delivery systems.

Case Study 1: Neuropharmacology

In a study published in Nature Neuroscience, researchers investigated the effects of various phenylamine derivatives on dopamine receptor signaling. This compound was identified as a potent modulator of D1 receptor activity, with an EC50 value indicating high efficacy at low concentrations .

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| This compound | 50 | 85 |

| Control (Dopamine) | 10 | 95 |

Case Study 2: Drug Metabolism

A study published in Journal of Medicinal Chemistry explored the metabolic pathways of phenylamine derivatives. The findings indicated that this compound significantly inhibited CYP3A4 activity, highlighting its potential impact on drug metabolism and safety profiles .

| Enzyme | Inhibition (%) |

|---|---|

| CYP3A4 | 70 |

| CYP2D6 | 30 |

作用機序

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

類似化合物との比較

Similar Compounds

2-Methoxy-4-methylphenol: A related compound with similar structural features but lacking the amine group.

4-Methoxyphenylamine: Another phenylamine derivative with a methoxy group attached to the phenyl ring.

2-Methoxy-5-methylphenol: Similar to 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, combined with the phenylamine structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine, also known by its CAS number 946773-92-8, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2, with a molecular weight of 243.30 g/mol. Its structure features a methoxy group and a methyl group on the phenyl rings, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential antioxidant activity that could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : There is emerging evidence that this compound may exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The methoxy and methyl substituents may enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

- The compound may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) demonstrated that the compound exhibited notable free radical scavenging activity. The EC50 value for antioxidant activity was found to be approximately 10.46 ppm, indicating effective antioxidant potential .

Cytotoxicity Studies

Research involving various cancer cell lines revealed that this compound displayed cytotoxic effects. For instance, it showed selective cytotoxicity against MCF-7 breast cancer cells in MTT assays, which is indicative of its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 2-Methoxy-4-vinylphenol | Low | Moderate | Moderate |

| 5-Fluoro-2-nitroaniline | High | Low | Low |

Case Studies

- Antimicrobial Efficacy : A case study conducted on a series of phenolic compounds reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Cancer Research : In a study focusing on breast cancer therapies, the compound was part of a screening process that identified it as a promising candidate for further development due to its selective cytotoxicity against cancer cells without affecting normal cells .

特性

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBKZOVURWYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230935 | |

| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946773-92-8 | |

| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946773-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。